molecular formula C9H11NS B1271636 2,4-Dimethylbenzenecarbothioamide CAS No. 57182-70-4

2,4-Dimethylbenzenecarbothioamide

Cat. No. B1271636
CAS RN: 57182-70-4
M. Wt: 165.26 g/mol
InChI Key: UQGIEZGCCUAUGR-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzenecarbothioamide is a compound that is not directly mentioned in the provided abstracts. However, the abstracts do discuss various compounds with methyl groups and amide functionalities, which are relevant to the structure of 2,4-Dimethylbenzenecarbothioamide. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves the introduction of methyl groups and amide functionalities into a pyridine ring . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides incorporates both methyl and amide groups into a pyrazole ring . These studies provide insights into the chemical behavior of methyl and amide groups in various molecular frameworks.

Synthesis Analysis

The synthesis of compounds with structural similarities to 2,4-Dimethylbenzenecarbothioamide involves multiple steps, including nucleophilic substitution reactions, condensation, and crystallization. For example, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides and the preparation of polyamides and polyimides from diamine monomers demonstrate the complexity and precision required in organic synthesis to achieve the desired molecular architecture. These processes often require careful selection of reagents, solvents, and reaction conditions to ensure successful synthesis and high yields.

Molecular Structure Analysis

X-ray diffraction studies are a common technique used to determine the crystal structure of synthesized compounds, as seen in the studies of benzamide derivatives . The molecular structure, including the arrangement of atoms and the presence of specific functional groups, can significantly influence the physical and chemical properties of a compound. The crystal structure of the synthesized compounds is often stabilized by various intermolecular interactions, such as hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds with methyl and amide groups can be influenced by the presence of these substituents on the aromatic ring. For instance, the biological evaluation of benzamide derivatives suggests that these compounds can interact with biological targets, such as enzymes, indicating their potential reactivity in biological systems. The synthesis of polyamides and polyimides also involves chemical reactions that lead to the formation of high molecular weight polymers, showcasing the reactivity of diamine monomers with carboxylic acids and anhydrides.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the polymers synthesized from noncoplanar methyl-substituted monomers exhibited excellent solubility in various organic solvents and high thermal stability . The presence of methyl groups can influence the solubility and thermal properties of these polymers. Additionally, the optical properties, such as fluorescence and ultraviolet-visible absorption, are also affected by the molecular structure, as demonstrated in the study of 1,4-dihydropyridines .

Scientific Research Applications

  • Pharmacological Applications :

    • Antitumor Activity : Dimethyltriazeno imidazole carboxamide, a related compound, has been studied for its effectiveness in treating malignant melanoma, showing objective response in a significant percentage of patients (Nathanson et al., 1971).
    • Antiviral Activity : Glycosylthiocarboxamides, synthesized from reactions involving similar compounds, have shown potential antiviral activity against various viruses (Srivastava et al., 1977).
    • Anticholinergic Activity : Research on 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, a structurally related compound, has demonstrated significant differences in anticholinergic potency among its stereoisomers (Oyasu et al., 1994).
  • Chemical Analysis and Environmental Applications :

    • Voltammetric Analysis : A study on the electrochemical method for determining residues of amitraz (a formamide acaricide) and its breakdown product, 2,4-dimethylaniline, demonstrates the relevance of electrochemical analysis in environmental monitoring (Brimecombe & Limson, 2007).
    • Herbicide Toxicity Studies : An analysis of global trends in studies on 2,4-D herbicide toxicity highlights the significance of such research in understanding the environmental impact of these compounds (Zuanazzi et al., 2020).
  • Chemical Synthesis and Structural Analysis :

    • Synthesis and Characterization : Research on the synthesis and spectroscopic characterization of novel compounds, including 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, reveals insights into the molecular structures and properties of these chemicals, which is crucial for drug development and analytical methods (Li et al., 2014).

Safety And Hazards

The safety information available indicates that 2,4-Dimethylbenzenecarbothioamide may be hazardous. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2,4-dimethylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIEZGCCUAUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368874
Record name 2,4-dimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzenecarbothioamide

CAS RN

57182-70-4
Record name 2,4-dimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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